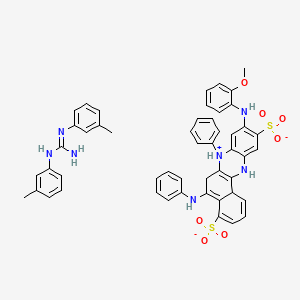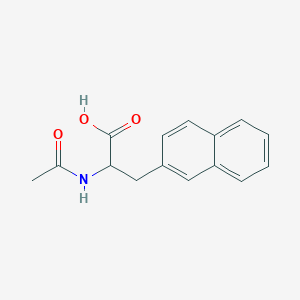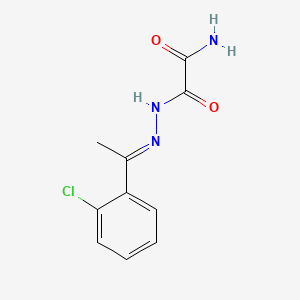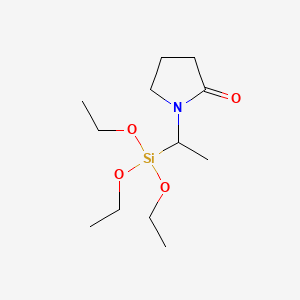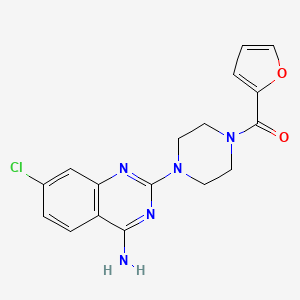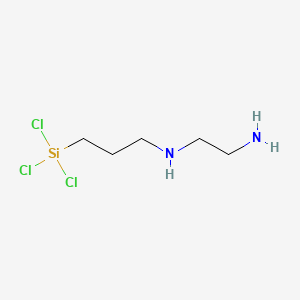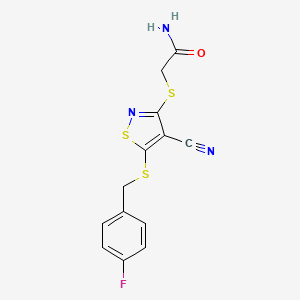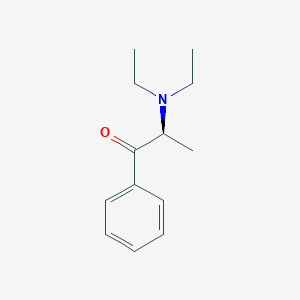
Navoximod phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Navoximod phosphate, also known as GDC-0919 or NLG-919, is an orally active inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the oxidation of L-tryptophan to kynurenine, a pathway involved in immune suppression and tumor immune escape. This compound has shown potential in restoring T cell function and reducing kynurenine levels in preclinical and clinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Navoximod phosphate involves several steps, including the preparation of key intermediates and their subsequent coupling. One of the synthetic routes involves the reaction of an aldehyde with a phosphonate in the presence of sodium hydroxide and 2-methyltetrahydrofuran (2-Me-THF) as a solvent. The reaction is carried out at 20-25°C over a period of 15 minutes .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of inerted jacketed cylindrical glass reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Navoximod phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include aldehydes, phosphonates, sodium hydroxide, and 2-methyltetrahydrofuran. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions involving this compound include intermediates that are further processed to obtain the final compound. These intermediates are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
Navoximod phosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer immunotherapy, it is used to inhibit IDO1, thereby restoring T cell function and reducing tumor-induced immune suppression. Clinical trials have shown its potential in combination with other immunotherapies, such as PD-L1 inhibitors, to enhance anti-tumor responses .
Mechanism of Action
Navoximod phosphate exerts its effects by inhibiting the IDO1 enzyme, which is responsible for the oxidation of L-tryptophan to kynurenine. By inhibiting IDO1, this compound increases tryptophan levels and decreases kynurenine levels in tumor cells. This leads to the restoration of immune cell function, including dendritic cells, natural killer cells, and T-lymphocytes, and reduces the number of tumor-associated regulatory T-cells .
Comparison with Similar Compounds
Navoximod phosphate is compared with other IDO1 inhibitors such as indoximod and epacadostat. While all these compounds target the IDO1 enzyme, this compound is unique in its oral bioavailability and its ability to reduce kynurenine levels significantly. Similar compounds include:
- Indoximod
- Epacadostat
- Tryptophan-2,3-dioxygenase (TDO) inhibitors .
This compound stands out due to its efficacy in combination therapies and its potential to enhance the effectiveness of existing cancer treatments.
Properties
CAS No. |
1793075-63-4 |
|---|---|
Molecular Formula |
C18H24FN2O6P |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol;phosphoric acid |
InChI |
InChI=1S/C18H21FN2O2.H3O4P/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11;1-5(2,3)4/h1-3,9-12,15,17,22-23H,4-8H2;(H3,1,2,3,4)/t11?,12?,15-,17+;/m0./s1 |
InChI Key |
GJKNKBNFVIDKPJ-YJPKOLKOSA-N |
Isomeric SMILES |
C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O.OP(=O)(O)O |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


